molecular formula C6H3BrF2 B572454 1-BROMO-2,6-DIFLUOROBENZENE-D3 CAS No. 1219803-73-2

1-BROMO-2,6-DIFLUOROBENZENE-D3

Cat. No.: B572454
CAS No.: 1219803-73-2
M. Wt: 196.009
InChI Key: HRZTZLCMURHWFY-CBYSEHNBSA-N
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Description

1-BROMO-2,6-DIFLUOROBENZENE-D3 is a deuterated derivative of 1-bromo-2,6-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H3BrF2D3. The presence of deuterium atoms makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-BROMO-2,6-DIFLUOROBENZENE-D3 can be synthesized through the bromination of 2,6-difluorotoluene using N-bromosuccinimide (NBS) in the presence of a catalyst such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction typically takes place at room temperature and yields 1-bromo-2,6-difluorobenzene as the major product .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-BROMO-2,6-DIFLUOROBENZENE-D3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products:

Scientific Research Applications

1-BROMO-2,6-DIFLUOROBENZENE-D3 has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-BROMO-2,6-DIFLUOROBENZENE-D3 involves its ability to participate in various chemical reactions due to the presence of reactive bromine and fluorine atoms. In photodissociation studies, it has been shown to undergo bond cleavage and other internal molecular transformations . The deuterium atoms provide stability and make it useful in mechanistic studies involving isotopic labeling.

Comparison with Similar Compounds

Comparison: 1-BROMO-2,6-DIFLUOROBENZENE-D3 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and mechanistic studies. Other similar compounds may lack this feature and are primarily used in different types of organic synthesis and material science applications.

Properties

CAS No.

1219803-73-2

Molecular Formula

C6H3BrF2

Molecular Weight

196.009

IUPAC Name

1-bromo-3,4,5-trideuterio-2,6-difluorobenzene

InChI

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D

InChI Key

HRZTZLCMURHWFY-CBYSEHNBSA-N

SMILES

C1=CC(=C(C(=C1)F)Br)F

Synonyms

1-BROMO-2,6-DIFLUOROBENZENE-D3

Origin of Product

United States

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